

Application Note: Flow Cytometric Analysis of Immune Cell Response to **Tannacomp**®

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Compound of Interest		
Compound Name:	Tannacomp	
Cat. No.:	B1178731	Get Quote

Introduction

Tannacomp® is a pharmaceutical preparation combining tannin albuminates and ethacridine lactate, primarily utilized for the treatment of acute diarrhea.[1][2] While its clinical efficacy is attributed to its astringent, antimicrobial, and mucosal-protective properties, the precise immunological mechanisms underlying its therapeutic effects, particularly its interaction with gut-associated lymphoid tissue (GALT) and systemic immune responses, are not fully elucidated.[1] This application note provides a framework for utilizing flow cytometry to characterize the immunomodulatory effects of **Tannacomp**® on peripheral blood mononuclear cells (PBMCs).

The active components of **Tannacomp**®, tannins and lactate, have been independently shown to influence immune cell function. Tannic acid, a hydrolyzable tannin, has demonstrated the ability to regulate cytokine secretion and ameliorate inflammatory conditions in preclinical models.[3] It can modulate both humoral and cell-mediated immunity.[4] Lactate, on the other hand, is now recognized as a significant signaling molecule in the immune system, capable of suppressing T cell proliferation and cytokine production, and promoting the differentiation of regulatory T cells (Tregs).[5][6]

Given the potential for **Tannacomp**® to influence gut immunity and subsequently systemic immune responses, flow cytometry offers a powerful, high-throughput method for the detailed analysis of immune cell populations, their activation status, and functional responses at the single-cell level.[7][8] This note outlines protocols for immunophenotyping major lymphocyte



and monocyte subsets, as well as assessing cellular activation and cytokine production in response to in vitro stimulation with **Tannacomp**®.

Anticipated Immunomodulatory Effects of Tannacomp®

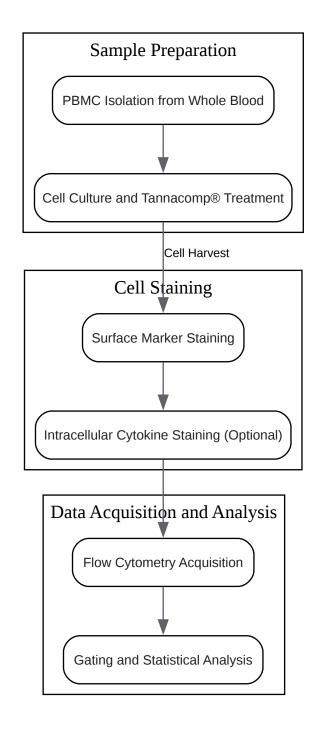
Based on the known properties of its components, we hypothesize that **Tannacomp**® may exert the following effects on immune cells:

- Modulation of T Cell Subsets: Tannins and lactate may influence the balance of T helper (Th) cell subsets (Th1, Th2, Th17) and regulatory T cells (Tregs).[9][10]
- Altered Cytokine Production: A shift in the production of pro-inflammatory and antiinflammatory cytokines by T cells and monocytes is expected.[3]
- Monocyte and Dendritic Cell Function: Lactate is known to affect the differentiation and maturation of monocytes and dendritic cells, potentially leading to a more tolerogenic phenotype.[11]

Experimental Workflow

The following diagram outlines the general workflow for the flow cytometric analysis of the immune cell response to **Tannacomp**®.





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Caption: Experimental workflow for flow cytometry analysis.

Protocols



Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation, a standard method for obtaining a clean population of lymphocytes and monocytes.[12][13][14]

Materials:

- Whole blood collected in heparinized tubes
- Phosphate-buffered saline (PBS)
- FicoII-Paque™ PLUS or equivalent density gradient medium
- 15 mL or 50 mL conical centrifuge tubes
- Sterile Pasteur pipettes
- Centrifuge

Procedure:

- Dilute the whole blood 1:1 with sterile PBS at room temperature.
- Carefully layer the diluted blood over an equal volume of FicoII-Paque™ in a conical centrifuge tube, minimizing mixing of the two layers.
- Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[14]
- After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma)
 and collect the buffy coat layer containing the PBMCs at the plasma-Ficoll interface.
- Transfer the collected PBMCs to a new conical tube and wash by adding at least 3 volumes of PBS.
- Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.



- Repeat the wash step one more time.
- Resuspend the cell pellet in an appropriate cell culture medium.
- Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

Protocol 2: In Vitro Treatment of PBMCs with Tannacomp®

This protocol details the in vitro exposure of isolated PBMCs to varying concentrations of **Tannacomp**® to assess its direct effects on immune cell populations.

Materials:

- Isolated PBMCs
- Complete RPMI-1640 medium (supplemented with 10% fetal bovine serum, 1% penicillinstreptomycin)
- **Tannacomp**® (a sterile, filtered stock solution should be prepared)
- Cell culture plates (96-well, flat-bottom)
- Incubator (37°C, 5% CO2)

Procedure:

- Adjust the concentration of PBMCs to 1 x 10⁶ cells/mL in complete RPMI-1640 medium.
- Plate 100 μL of the cell suspension into the wells of a 96-well plate.
- Prepare serial dilutions of the **Tannacomp**® stock solution in complete RPMI-1640 medium.
- Add 100 μL of the **Tannacomp**® dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (medium only).
- Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.



Following incubation, harvest the cells for flow cytometry staining.

Protocol 3: Immunophenotyping of PBMC Subsets by Flow Cytometry

This protocol provides a method for the identification and quantification of major T cell, B cell, NK cell, and monocyte populations using fluorescently conjugated antibodies.[15][16]

Materials:

- Treated and control PBMCs
- Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
- Fluorochrome-conjugated antibodies (see table below)
- Fc receptor blocking solution (e.g., Human TruStain FcX™)
- Flow cytometer

Antibody Panel for Immunophenotyping:

CD3 T cells FITC CD4 Helper T cells PE CD8 Cytotoxic T cells PerCP-Cy5.5 CD19 B cells APC	
CD8 Cytotoxic T cells PerCP-Cy5.5	
CD19 B cells APC	
CD56 NK cells PE-Cy7	
CD14 Monocytes APC-H7	
CD25 Activated T cells, Tregs BV421	
FoxP3 Regulatory T cells Alexa Fluor 647	

Procedure:



- Harvest the cells from the culture plate and transfer to flow cytometry tubes.
- Wash the cells with 2 mL of flow cytometry staining buffer and centrifuge at 300 x g for 5 minutes. Discard the supernatant.
- Resuspend the cell pellet in 100 μ L of staining buffer and add Fc block to prevent non-specific antibody binding. Incubate for 10 minutes at 4°C.
- Without washing, add the cocktail of surface-staining antibodies at pre-titrated concentrations.
- Incubate for 30 minutes at 4°C in the dark.
- Wash the cells twice with 2 mL of staining buffer.
- (Optional for Treg staining) Proceed with a fixation/permeabilization kit according to the manufacturer's instructions for intracellular staining of FoxP3.
- Resuspend the final cell pellet in 300-500 μL of staining buffer.
- Acquire the samples on a flow cytometer.

Data Presentation

Quantitative data from the flow cytometry analysis should be summarized in tables to facilitate comparison between different treatment groups.

Table 1: Effect of **Tannacomp**® on Major Immune Cell Populations (% of Live Cells)



Treatment Group	% T Cells (CD3+)	% B Cells (CD19+)	% NK Cells (CD56+)	% Monocytes (CD14+)
Vehicle Control				
Tannacomp® (Low Conc.)				
Tannacomp® (Mid Conc.)				
Tannacomp® (High Conc.)				

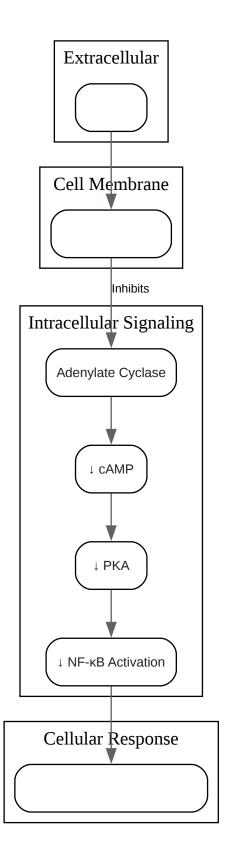
Table 2: Effect of **Tannacomp**® on T Cell Subsets (% of CD3+ T Cells)

Treatment Group	% Helper T Cells (CD4+)	% Cytotoxic T Cells (CD8+)	% Regulatory T Cells (CD4+CD25+FoxP3 +)
Vehicle Control	_		
Tannacomp® (Low Conc.)			
Tannacomp® (Mid Conc.)			
Tannacomp® (High Conc.)			

Potential Signaling Pathway Modulation

The immunomodulatory effects of **Tannacomp**®'s components may involve several signaling pathways. For instance, lactate is known to signal through G-protein coupled receptors like GPR81, leading to downstream effects on cyclic AMP (cAMP) and NF-kB pathways.[5][17] Tannins may influence pathways such as NF-kB and MAPK. The following diagram illustrates a potential signaling cascade influenced by lactate.





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Caption: Putative lactate signaling pathway in immune cells.



Conclusion

The protocols and framework presented in this application note provide a robust starting point for investigating the immunomodulatory effects of **Tannacomp®** using flow cytometry. By systematically analyzing changes in immune cell populations and their functional states, researchers can gain valuable insights into the mechanisms of action of this widely used therapeutic agent. Such studies will be crucial for a more comprehensive understanding of its clinical benefits and for exploring its potential in other inflammatory conditions.

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